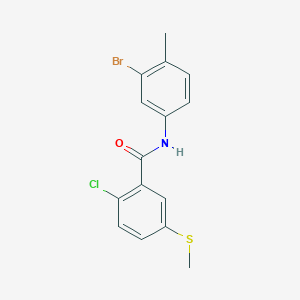
N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide
Description
N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methylsulfanyl groups attached to a benzamide core
Propriétés
Formule moléculaire |
C15H13BrClNOS |
|---|---|
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
N-(3-bromo-4-methylphenyl)-2-chloro-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H13BrClNOS/c1-9-3-4-10(7-13(9)16)18-15(19)12-8-11(20-2)5-6-14(12)17/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
HAGVOAAWSHQUOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)Br |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide typically involves the following steps:
Bromination: The starting material, 4-methylphenylamine, undergoes bromination using bromine in the presence of a suitable solvent to yield 3-bromo-4-methylphenylamine.
Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Methylsulfanylation: The chlorinated intermediate is treated with a methylsulfanylating agent, such as methylthiolate, to introduce the methylsulfanyl group.
Amidation: Finally, the resulting intermediate is reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone derivative.
Reduction: The bromine and chlorine atoms can be reduced to their corresponding hydrogen derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Substituted benzamide derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine, chlorine, and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
- N-(3-bromo-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide
- N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide
- N-benzyl-3-bromo-4-methylbenzenesulfonamide
Comparison:
- N-(3-bromo-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide: Similar in structure but with a methoxy group instead of a chloro group, which may affect its reactivity and binding properties.
- N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which can significantly alter its electronic properties and interactions with molecular targets.
- N-benzyl-3-bromo-4-methylbenzenesulfonamide: Features a benzenesulfonamide moiety, which may influence its solubility and biological activity.
The uniqueness of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide lies in its specific combination of bromine, chlorine, and methylsulfanyl groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


